Petunidin chloride
CAS No.: 1429-30-7
Cat. No.: VC21326779
Molecular Formula: C16H13ClO7
Molecular Weight: 352.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1429-30-7 |
---|---|
Molecular Formula | C16H13ClO7 |
Molecular Weight | 352.72 g/mol |
IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride |
Standard InChI | InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H |
Standard InChI Key | QULMBDNPZCFSPR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] |
Chemical Identity and Structure
Petunidin chloride is a naturally occurring anthocyanin compound that belongs to the flavonoid family. It is identified through multiple chemical registry systems and known by several synonyms including myrtillidin chloride, petunidol, and 3,3',4',5,7-pentahydroxy-5'-methoxyflavylium chloride.
The compound's basic structure consists of a flavylium cation with five hydroxyl groups at positions 3, 3', 4', 5, and 7, along with a methoxy substituent at position 5'. This specific arrangement of functional groups contributes to its characteristic properties and biological activities.
Registry and Identification Data
Petunidin chloride has been registered under two different CAS numbers in chemical databases, indicating potential variations in registration rather than structural differences:
Table 1: Chemical Identity Parameters of Petunidin Chloride
Parameter | Information |
---|---|
Molecular Formula | C16H13ClO7 |
Molecular Weight | 352.72 g/mol |
Primary CAS Number | 1429-30-7 |
Alternative CAS Number | 13270-60-5 |
UNII | WRK4Q8K2D8 |
ChEBI ID | CHEBI:75035 |
European Community Number | 215-849-4 |
Purity in Commercial Samples | ≥98% |
The molecular structure features the characteristic C6-C3-C6 carbon skeleton of flavonoids, with the specific substitution pattern determining its classification as an anthocyanidin.
Physical and Chemical Properties
Petunidin chloride presents as a crystalline solid with distinctive spectroscopic and physical properties that facilitate its identification and analysis in various matrices.
Physical Characteristics
The compound typically appears as gray-brown leaflets or prisms when crystallized from aqueous hydrochloric acid solution. Its physical state at room temperature is a solid powder, with specific optical properties that contribute to its use as both a research standard and analytical reference material.
Physicochemical Parameters
Table 2: Physicochemical Properties of Petunidin Chloride
Property | Value |
---|---|
Physical Form | Crystalline solid/powder |
Color | Gray-brown leaflets or prisms |
UV/Vis Maximum | λmax: 573 nm |
Boiling Point | 376.58°C (estimated) |
Density | 1.3212 (estimated) |
Refractive Index | 1.4790 (estimated) |
Recommended Storage | -20°C |
Stability Period | ≥4 years (when properly stored) |
The UV-visible spectroscopic maximum at 573 nm provides a characteristic absorption profile that enables quantitative determination of petunidin chloride in analytical applications.
Natural Occurrence and Distribution
Petunidin chloride derives its name from its presence in Petunia plants, though it occurs naturally in numerous plant species where it contributes to pigmentation.
Plant Sources
The compound is predominantly found in:
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Flowers: Most notably in Petunia hybrida, where it contributes to the flowers' characteristic bluish-purple coloration.
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Fruits: Particularly abundant in various berries, with blueberries representing a significant natural source.
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Red wine: Contributing to the complex pigment profile and color characteristics of red wines, where anthocyanins collectively influence organoleptic properties.
Biological Role in Plants
In plant biology, petunidin chloride serves several essential functions beyond aesthetic coloration:
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Pollinator attraction: The vibrant coloration provided by anthocyanins, including petunidin chloride, plays a crucial role in attracting pollinators, facilitating plant reproduction.
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UV protection: Anthocyanin pigments help shield plant tissues from excessive ultraviolet radiation, acting as natural sunscreens.
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Antioxidant defense: These compounds participate in redox homeostasis within plant tissues, contributing to cellular protection against oxidative stress.
Biological Activities and Research Findings
Research investigations have revealed multiple biological activities associated with petunidin chloride, suggesting potential therapeutic applications across several disease domains.
Cardiovascular Effects
Petunidin has demonstrated properties that may confer cardiovascular protection through multiple mechanisms:
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Focal adhesion kinase (FAK) inhibition: Research has shown that petunidin can bind to and suppress FAK activity, a critical regulator of vascular cell function and remodeling.
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Anti-migratory effects: The compound inhibits platelet-derived growth factor-induced aortic smooth muscle cell migration, which represents a key process in atherosclerosis development and progression.
These mechanisms collectively suggest a potential protective role against atherosclerotic vascular disease, positioning petunidin chloride as a compound of interest in cardiovascular health research.
Anticancer Properties
Emerging evidence indicates potential anticancer activities associated with petunidin:
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Colon cancer inhibition: Extracts from Eugenia jambolana fruit, which contains petunidin among other anthocyanins, have demonstrated ability to suppress proliferation of HCT116 colon cancer cell lines.
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Cancer stem cell targeting: Beyond effects on conventional cancer cells, these extracts have shown activity against colon cancer stem cells, which are implicated in treatment resistance and disease recurrence.
These findings align with broader research on dietary anthocyanins and their potential role in cancer chemoprevention and as adjuncts to conventional cancer therapies.
Antioxidant Capacity
As with many anthocyanins, petunidin exhibits free radical scavenging activity, which has been investigated through electron spin resonance spectroscopy studies, particularly in the context of wine anthocyanins.
The antioxidant properties contribute to the compound's potential health benefits across multiple physiological systems, as oxidative stress represents a common pathophysiological mechanism in numerous chronic diseases.
Supplier | Location | Advantage Score |
---|---|---|
Sequoia Research Products Ltd. | United Kingdom | 69 |
ChromaDex | United States | 76 |
Service Chemical Inc. | Germany | 71 |
These suppliers provide the compound in various grades and quantities suitable for different research applications.
Future Research Directions
The current understanding of petunidin chloride suggests several promising avenues for future investigation:
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Structure-activity relationship studies: Further elucidation of the molecular determinants of biological activity could guide rational design of synthetic analogues with enhanced pharmacological properties.
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Bioavailability and pharmacokinetics: Research addressing the absorption, distribution, metabolism, and excretion characteristics of petunidin chloride would inform potential therapeutic applications.
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Clinical translations: Building on in vitro and preclinical findings, controlled human studies could validate the potential health benefits in cardiovascular disease, cancer prevention, and other health domains.
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Agricultural applications: Exploration of methods to enhance petunidin content in food crops through conventional breeding or biotechnological approaches could yield functional foods with enhanced health-promoting properties.
These research directions collectively represent opportunities to expand the fundamental and applied knowledge of petunidin chloride and related anthocyanins, potentially yielding novel therapeutic strategies for chronic disease management.
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